N-Formylformamide

Vue d'ensemble

Description

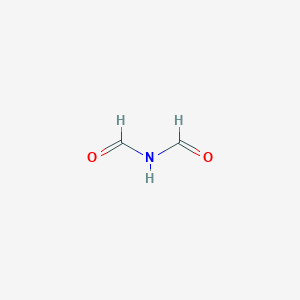

N-Formylformamide is a chemical compound with the molecular formula C2H3NO2 . It is one of the simplest members of β-diamide compounds .

Synthesis Analysis

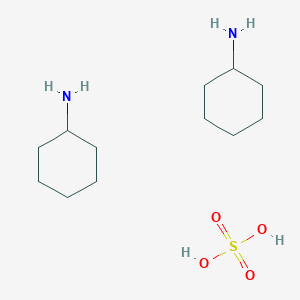

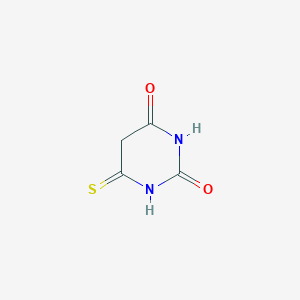

N-Formylformamide can be synthesized using N-formyl imide with primary and secondary amines with catalytic amounts of p-toluenesulfonic acid monohydrate (TsOH·H2O). This reaction is performed in water without the use of surfactants . Moreover, N-formyl imide is efficiently synthesized using acylamidines with TsOH·H2O in water .Molecular Structure Analysis

The molecular structure of N-Formylformamide consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. The average mass is 73.051 Da and the monoisotopic mass is 73.016380 Da .Chemical Reactions Analysis

N-Formylformamide exhibits interesting properties such as Amide ↔ Imidic acid tautomeric equilibrium, intramolecular hydrogen bond (IHB), amide resonance, and proton transfer . It has been studied in both the ground state and the first singlet excited state .Physical And Chemical Properties Analysis

N-Formylformamide is a chemical compound with the molecular formula C2H3NO2. The average mass is 73.051 Da and the monoisotopic mass is 73.016380 Da .Applications De Recherche Scientifique

Quantum Chemical Study of N-Formylformamide

A quantum chemical study of N-Formylformamide (NFF) revealed its conformational and tautomeric preferences. The study, conducted at various theoretical levels, identified amide resonance and intramolecular hydrogen bonding as key factors in determining the stability of diamide and amide-imidic acid tautomers of NFF (Nowroozi et al., 2012).

Enzymatic Degradation by Arthrobacter pascens

Research on N-substituted formamide degradation by Arthrobacter pascens found that it proceeds through enzymatic hydrolysis, producing corresponding amines and formate. The enzyme responsible, N-substituted formamide deformylase, was purified, characterized, and its gene cloned. This enzyme had specific activity towards N-benzylformamide (Fukatsu et al., 2004).

Formylation Reaction in Organic Syntheses

N-Formylformamide, produced from the ozonolysis of oxazole, was found to react with various nucleophiles, yielding formylated products. This reaction is valuable in organic syntheses (Kashima et al., 1989).

Interaction with Human Alcohol Dehydrogenase Isoenzymes

Formamides, including N-Formylformamide analogues, have been found to inhibit human alcohol dehydrogenase isoenzymes. X-ray crystallography studies provided insights into the structural basis for this inhibition, showing the interaction of these compounds with the active sites of the enzymes (Gibbons & Hurley, 2004).

Synthesis and Characterization of Biologically Active N-Protected Formamides

An efficient protocol for synthesizing N-protected formamides using nano TiO2 as a catalyst was developed. These formamides, characterized by various spectroscopic methods, showed potential antibacterial and antifungal activities. This represents an important advancement in the synthesis of biologically active compounds (Uma et al., 2020).

Inhibition of Liver Alcohol Dehydrogenases and Ethanol Metabolism

Formamides, including N-Formylformamide, have been shown to mimic aldehydes and inhibit liver alcohol dehydrogenases, impacting ethanol metabolism. Their inhibition patterns provide valuable information for understanding alcohol metabolism and its regulation (Venkataramaiah & Plapp, 2003).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-formylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3NO2/c4-1-3-2-5/h1-2H,(H,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIDQCFHFXWPAFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171222 | |

| Record name | Formamide, N-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Formylformamide | |

CAS RN |

18197-22-3 | |

| Record name | Formamide, N-formyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18197-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formamide, N-formyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018197223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formamide, N-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

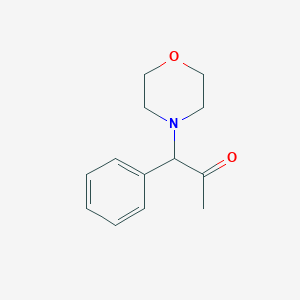

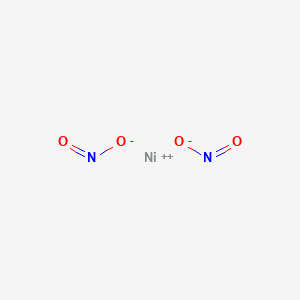

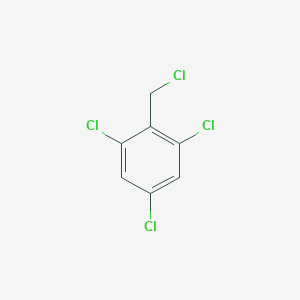

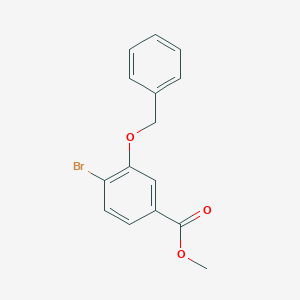

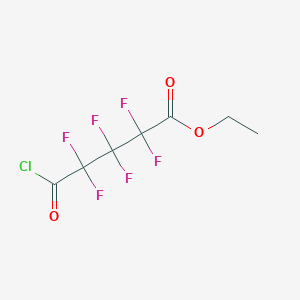

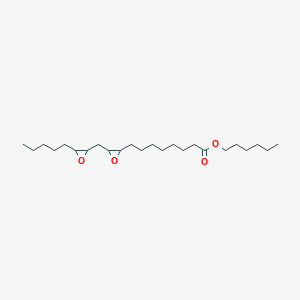

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one](/img/structure/B98471.png)